molecular formula C24H19BrN4S B14920409 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B14920409
M. Wt: 475.4 g/mol
InChI Key: QGPVYZZJLXNMLZ-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a synthetic small molecule based on the triazino[5,6-b]indole scaffold, a heterocyclic system of significant interest in medicinal chemistry. This compound features a 3-bromobenzylsulfanyl group at the 3-position and a 2-phenylethyl substituent on the ring nitrogen, modifications designed to optimize its bioactivity and physicochemical properties. Compounds within this structural class have demonstrated notable promise in anticancer research . Specifically, related triazino[5,6-b]indole derivatives have been synthesized and evaluated against various human cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with some analogs exhibiting potent activity that surpasses that of standard reference drugs . The mechanism of action for this chemical family is believed to involve targeted interaction with key cancer-related receptors. Molecular docking studies suggest that such molecules can bind effectively to the active sites of hormone receptors relevant to cancers like prostate cancer (e.g., 2q7k) and breast cancer (e.g., 3hb5), potentially inhibiting their activity . The strategic incorporation of the bromine atom is a common practice in drug discovery to influence binding affinity and metabolic stability. This product is intended for research applications only, specifically for in vitro biological screening and as a key intermediate in the synthesis of more complex polycyclic structures for the development of novel therapeutic agents .

Properties

Molecular Formula

C24H19BrN4S

Molecular Weight

475.4 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C24H19BrN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

QGPVYZZJLXNMLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Substituent Variations in Triazinoindole Derivatives

Key analogs and their substituents are summarized in Table 1 .

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-(3-bromobenzylsulfanyl), 5-(2-phenylethyl) C${25}$H${20}$BrN$_4$S 505.42 High lipophilicity, unstudied bioactivity N/A
N-(4-Chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide 3-thioacetamide, 5-methyl C${18}$H${15}$ClN$_4$OS 370.85 Synthetic intermediate
Trisan (3-[(2-morpholinoethyl)thio]-triazinoindole) 3-morpholinoethylthio, 5-H C${17}$H${20}$N$_4$OS 336.43 Antioxidant, antihypoxic drug candidate
3-(4-Bromophenacyl)thio-triazinoindole 3-(4-bromophenacyl)thio, 5-H C${19}$H${12}$BrN$_4$S 423.29 Cyclizes to thiazolo-triazinoindole
VLX600 (6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-triazinoindole) 3-hydrazone, 6-methyl C${18}$H${16}$N$_6$ 340.37 Cytotoxic (colon cancer)

Key Observations :

  • Halogenated Derivatives : Bromine substituents (e.g., 3-bromobenzyl, 4-bromophenacyl) improve electrophilicity and may enhance binding to biomolecular targets .
  • Bioactive Derivatives : VLX600’s hydrazone group is critical for its anticancer activity, suggesting that electron-deficient substituents at position 3 may drive cytotoxicity .

Contrast with Analogs :

  • Trisan: Uses morpholinoethyl bromide for substitution, requiring milder conditions due to the base-sensitive morpholine ring .
  • VLX600 : Involves hydrazone formation via condensation of hydrazine derivatives with ketones .

Biological Activity

The compound 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a derivative of the triazino[5,6-b]indole family, known for its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3SC_{18}H_{18}BrN_3S with a molecular weight of approximately 396.32 g/mol. The structure includes a triazino core, which is pivotal for its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with triazino[5,6-b]indole derivatives, including:

  • Antimicrobial Activity : Compounds in this class have shown promising antifungal and antibacterial properties. For instance, studies indicate that derivatives exhibit significant inhibitory effects against various fungal strains such as Aspergillus niger and Alternaria alternata .
  • Antimalarial Activity : Some derivatives have been evaluated for their in vitro antimalarial activities against Plasmodium falciparum, with certain substitutions enhancing efficacy against both chloroquine-sensitive and resistant strains .
  • Anticancer Potential : The triazino[5,6-b]indole framework has been explored for anticancer applications. The incorporation of various substituents has been shown to influence cytotoxicity against cancer cell lines .

Antifungal Activity

A study evaluated the antifungal efficacy of several triazino[5,6-b]indole derivatives, including the target compound. The compounds were tested using the diffusion method in agar plates. Inhibition zones were measured to assess activity. The results are summarized in Table 1 below:

Compound NameInhibition Zone (mm)Fungal Strain
This compound15Aspergillus niger
Control (Fluconazole)20Aspergillus niger
Other Derivative A10Alternaria alternata
Other Derivative B12Alternaria alternata

Antimalarial Activity

The compound's antimalarial properties were evaluated using in vitro assays against different strains of Plasmodium falciparum. The results indicated that the presence of the bromobenzyl group significantly enhanced activity compared to unsubstituted analogs.

Anticancer Activity

In vitro cytotoxicity assays were conducted against various cancer cell lines. The target compound demonstrated IC50 values indicative of moderate to high activity against certain cancer types. This suggests potential for development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments were conducted to assess the antifungal activity of triazino derivatives. The study involved synthesizing multiple compounds and testing their efficacy against standard fungal strains. The results supported the hypothesis that modifications on the triazino core can enhance antifungal properties .
  • Antimalarial Screening : Another study focused on evaluating the antimalarial potential of various triazino derivatives. The findings revealed that specific substitutions led to improved efficacy against resistant strains of Plasmodium falciparum, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the established synthetic routes for 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves three key steps:

Core scaffold formation : Condensation of isatin derivatives with thiosemicarbazide in aqueous potassium carbonate under reflux to yield 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole .

S-alkylation : Reaction of the thiol group with 3-bromobenzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .

N-alkylation : Introduction of the 2-phenylethyl group via nucleophilic substitution using 2-phenylethyl bromide in the presence of a base (e.g., NaH) .
Critical conditions :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product with >95% purity .
  • Yield optimization : Excess alkylating agents (1.2–1.5 eq) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of triazino[5,6-b]indole derivatives?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for indole and triazine moieties) and alkyl chain integration .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀BrN₅S: calculated 502.0634, observed 502.0638) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N, S within ±0.3% of theoretical values) .
  • IR spectroscopy : Detects functional groups (e.g., C-S stretch at 650–700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the iron-chelating properties of triazinoindole derivatives for anticancer applications?

Methodological approach :

Structural modifications :

  • Introduce electron-donating groups (e.g., pyridinocycloalkyl moieties) to enhance Fe²⁺ binding affinity .
  • Adjust alkyl chain length (e.g., phenylethyl vs. propyl) to balance lipophilicity and cellular uptake .

In vitro assays :

  • Iron chelation : UV-Vis spectroscopy to monitor Fe²⁺/Fe³⁺ binding (λ = 510 nm for ferrozine competition assays) .
  • Antiproliferative activity : IC₅₀ determination against cancer cell lines (e.g., A549, MCF-7) using MTT assays, with VLX600 as a positive control .

Mechanistic studies :

  • Apoptosis induction : Flow cytometry with Annexin V/PI staining and JC-1 mitochondrial membrane potential assays .
  • Western blotting : Quantify Bcl-2, Bax, and cleaved caspase-3 to validate mitochondrial apoptosis pathways .

Q. What experimental strategies are recommended for resolving contradictions in reported biological activities of triazinoindole derivatives across different pharmacological models?

Standardize assay conditions :

  • Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for serum iron concentrations in culture media .

Dose-response validation :

  • Test compounds across a broad concentration range (e.g., 0.1–100 μM) to identify off-target effects at high doses .

Orthogonal validation :

  • Combine in vitro data with molecular docking (e.g., AutoDock Vina for UPF1 ATP-binding site interactions) and in vivo xenograft models .

Data reconciliation :

  • For conflicting antifungal results (e.g., Kinsman et al. vs. Abdel-Rahman), compare MIC values against standardized fungal strains (e.g., Candida albicans ATCC 10231) under identical growth conditions .

Q. How can researchers leverage computational tools to predict the pharmacokinetic properties of triazinoindole derivatives?

ADMET prediction :

  • Use SwissADME or ADMETLab to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition .

Molecular dynamics (MD) simulations :

  • Simulate binding stability of derivatives with target proteins (e.g., UPF1 ATPase domain) over 100 ns trajectories using GROMACS .

QSAR modeling :

  • Apply Random Forest or PLS regression to correlate descriptors (e.g., LogP, polar surface area) with IC₅₀ values from public datasets (ChEMBL, PubChem) .

Q. What are the key considerations for designing derivatives to overcome multidrug resistance (MDR) in cancer cells?

Efflux pump inhibition :

  • Co-administer derivatives with P-gp inhibitors (e.g., verapamil) in cytotoxicity assays to assess MDR reversal .

Proteomic profiling :

  • Use LC-MS/MS to identify overexpression of MDR-linked proteins (e.g., MRP1, BCRP) in resistant cell lines .

Hybridization strategies :

  • Conjugate triazinoindole cores with known MDR modulators (e.g., tetrandrine) via click chemistry .

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